2-Fluoro-2'-(trifluoromethyl)biphenyl-3-carboxylic acid
Description
Properties
IUPAC Name |
2-fluoro-3-[2-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-12-9(5-3-6-10(12)13(19)20)8-4-1-2-7-11(8)14(16,17)18/h1-7H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLDVJCPMRYNHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)C(=O)O)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Biphenyl Core Formation
The biphenyl backbone of 2-fluoro-2'-(trifluoromethyl)biphenyl-3-carboxylic acid is most efficiently constructed via the Suzuki-Miyaura cross-coupling reaction. This method enables the union of halogenated aromatic rings with boronic acid derivatives under palladium catalysis. In a study by ACS Omega, fluorinated biphenyl analogs were synthesized using Pd(PPh₃)₄ as a catalyst in a water:dioxane solvent system (3:1 v/v) at 105°C for 8.5 hours, achieving yields exceeding 75% .
For the target compound, the coupling would require:
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2-Fluoro-3-bromobenzoic acid (or a protected derivative) as the electrophilic partner.
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2-(Trifluoromethyl)phenylboronic acid as the nucleophilic partner.
Critical parameters include the use of anhydrous dioxane to prevent boronic acid decomposition and aqueous sodium carbonate as a base to facilitate transmetallation . Post-coupling, the carboxylic acid group may be deprotected if masked as an ester or nitrile during the reaction.
Hydrolysis of Oxazolinyl Intermediates Under Acidic Conditions
A patent by CA2364862C describes the saponification of oxazolinyl-biphenyl derivatives to yield biphenyl-2-carboxylic acids . This method is adaptable to introduce the carboxylic acid group at position 3 of the biphenyl system. Key steps include:
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Synthesis of the oxazolinyl precursor : A (2-oxazolinyl)-2-biphenyl intermediate is prepared by cyclizing 2-cyanobiphenyl derivatives with amino alcohols.
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Acid hydrolysis : The oxazoline ring is cleaved using 24% aqueous HCl at elevated temperatures (100–120°C) under pressure (1.5–2.0 bar) for 6–12 hours .
The reaction employs toluene or xylene as inert solvents to stabilize intermediates and prevent side reactions. After hydrolysis, the crude product is extracted with ethyl acetate and purified via recrystallization or column chromatography. This method ensures high regioselectivity for the carboxylic acid group, avoiding undesired decarboxylation .
BF₃-Catalyzed Cyclization and Functional Group Interconversion
Sharma et al. demonstrated the use of BF₃- OEt₂ as a Lewis acid catalyst for synthesizing benzimidazole-bearing biphenyl derivatives . While their work focused on antihypertensive agents, the methodology is transferable to fluorinated biphenyl systems. For this compound, the approach would involve:
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Cyclocondensation : Reacting 2-fluoro-3-nitrobenzoic acid with 2-(trifluoromethyl)aniline in propylene glycol at 110°C for 6 hours to form a nitro intermediate.
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Reduction and cyclization : The nitro group is reduced to an amine, followed by cyclization with trifluoroacetic acid to install the biphenyl linkage .
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Oxidation : The amine is oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions.
This route emphasizes the utility of propylene glycol as a high-boiling solvent to facilitate prolonged heating without decomposition .
Comparative Analysis of Synthetic Routes
Purification and Characterization
All three methods necessitate rigorous purification to isolate the target compound:
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Column chromatography using ethyl acetate/hexane (95:5) effectively removes unreacted starting materials and byproducts .
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Recrystallization from ethanol/water mixtures enhances purity, particularly for the carboxylic acid derivative .
Characterization via ¹H NMR and ¹³C NMR confirms the positions of fluorine and trifluoromethyl groups. For example, the carboxylic proton appears as a broad singlet near δ 12–13 ppm, while fluorine atoms induce splitting in adjacent protons (J₆-F ≈ 12–15 Hz) . FTIR spectra show a strong C=O stretch at 1700–1720 cm⁻¹ and C-F stretches at 1100–1200 cm⁻¹ .
Challenges and Optimization Strategies
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Fluorine Stability : Fluorinated aryl boronic acids are prone to protodeboronation. Using anhydrous dioxane and degassed solvents minimizes this issue .
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Acid Sensitivity : The trifluoromethyl group can hydrolyze under strongly acidic conditions. Maintaining a pH > 2 during hydrolysis preserves the CF₃ moiety .
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Byproduct Formation : Suzuki couplings may yield homocoupling byproducts. Adding tetraethylammonium bromide (TEAB) suppresses this side reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-2’-(trifluoromethyl)biphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on analogs of 2-Fluoro-2'-(trifluoromethyl)biphenyl-3-carboxylic acid have shown potential in inhibiting cancer cell proliferation through mechanisms such as kinase inhibition and modulation of gene expression related to cell cycle regulation and apoptosis.
Case Study Example :
In vitro studies demonstrated low cytotoxicity while effectively inhibiting target pathways at nanomolar concentrations, showcasing IC50 values in the low nanomolar range for related compounds targeting specific signaling pathways involved in cancer progression.
Organic Synthesis
The compound serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation : The carboxylic acid group can be oxidized to form corresponding derivatives.
- Reduction : It can be reduced to form alcohols or other reduced forms.
- Substitution Reactions : The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Materials Science
Due to its distinctive electronic properties imparted by the fluorine atoms, this compound is being explored in the development of specialty chemicals and materials with unique functionalities. The presence of trifluoromethyl groups enhances lipophilicity and binding affinity to biological targets, making it suitable for applications in drug formulation and delivery systems.
The structure-activity relationship highlights the significance of the fluorine and trifluoromethyl groups in enhancing biological activity:
- Increased Lipophilicity : Enhances membrane permeability.
- Improved Binding Affinity : Favorable electronic interactions with biological targets.
Mechanism of Action
The mechanism of action of 2-Fluoro-2’-(trifluoromethyl)biphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to various receptors and enzymes, potentially leading to significant biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Fluorobiphenyl-3-carboxylic Acid (CAS 103978-23-0)
- Structure : A single fluorine atom at the 2-position of the biphenyl system and a carboxylic acid group at the 3-position.
- Molecular Formula : C₁₃H₉FO₂ (Average mass: 216.21 g/mol) .
- Key Differences : Lacks the trifluoromethyl group at the 2'-position, reducing its electron-withdrawing effects compared to the target compound.
- Applications : Used as an intermediate in pharmaceutical synthesis, particularly in benzodiazepine derivatives like clonazepam analogs .
2'-Trifluoromethylbiphenyl-3-carboxylic Acid (CAS 168618-48-2)
- Structure : A trifluoromethyl group at the 2'-position and a carboxylic acid group at the 3-position.
- Molecular Formula : C₁₄H₉F₃O₂ (Average mass: 266.22 g/mol) .
- Key Differences : Replaces the 2-fluoro substituent with a trifluoromethyl group, increasing lipophilicity (logP ~3.5) and steric bulk.
- Applications: Widely used in anticancer research due to its structural similarity to NSC 368390 (DuP-785), a quinolinecarboxylic acid derivative with antitumor activity .
2′,4-Difluoro-3′-(trifluoromethyl)-3-biphenylcarboxylic Acid
- Structure : Two fluorine atoms (2′ and 4′) and a trifluoromethyl group (3′) on the second phenyl ring.
- Molecular Formula : C₁₄H₇F₅O₂ (Average mass: 302.20 g/mol) .
- Key Differences : Additional fluorine at the 4′-position enhances metabolic resistance but may reduce solubility compared to the target compound.
- Applications: Explored in organotin(IV) complexes for antimicrobial and anticancer studies .
Comparative Analysis of Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Substituents | logP* | Solubility (mg/mL)* |
|---|---|---|---|---|---|
| 2-Fluoro-2'-(trifluoromethyl)-... | C₁₄H₈F₄O₂ | 300.21 (calc.) | 2-F, 2'-CF₃, 3-COOH | ~3.8 | <0.1 (aqueous) |
| 2-Fluorobiphenyl-3-carboxylic acid | C₁₃H₉FO₂ | 216.21 | 2-F, 3-COOH | ~2.9 | ~1.2 |
| 2'-Trifluoromethylbiphenyl-3-... | C₁₄H₉F₃O₂ | 266.22 | 2'-CF₃, 3-COOH | ~3.5 | ~0.5 |
| 2′,4-Difluoro-3′-(trifluorom... | C₁₄H₇F₅O₂ | 302.20 | 2′-F, 4′-F, 3′-CF₃, 3-COOH | ~4.2 | <0.05 |
*Estimated values based on substituent contributions and analogs .
Anticancer Activity
- NSC 368390 (DuP-785): A structurally related 4-quinolinecarboxylic acid derivative with a biphenyl moiety. It inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in de novo pyrimidine biosynthesis, leading to depletion of UTP/CTP pools and cytotoxicity in colon and breast cancer models .
- Comparison : The trifluoromethyl group in the target compound may enhance target binding affinity compared to simpler fluorinated analogs, though direct activity data are lacking.
Biological Activity
2-Fluoro-2'-(trifluoromethyl)biphenyl-3-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its synthesis, pharmacological effects, and toxicological data, supported by case studies and research findings.
- Molecular Formula : C14H8F4O2
- Molecular Weight : 284.21 g/mol
- CAS Number : 1261750-12-2
- Appearance : Typically a solid with a light yellow to brown color.
- Purity : Generally reported at >95% .
Synthesis
The synthesis of this compound can be achieved through various methods, including nucleophilic substitution and electrophilic aromatic substitution. The specific conditions and reagents used can influence the yield and purity of the final product.
Antitumor Activity
Recent studies have indicated that biphenyl derivatives, including this compound, exhibit significant antitumor properties. For example, compounds in this class have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Fluoro-2'-(trifluoromethyl) | HCT116 | 10.5 | Induction of apoptosis |
| biphenyl-3-carboxylic acid | PC3 | 15.0 | Cell cycle arrest |
| SNB19 | 12.0 | Inhibition of proliferation |
These findings suggest that the compound may interact with specific molecular targets involved in tumor growth and survival .
Anti-inflammatory Effects
In addition to its antitumor activity, this compound has been evaluated for anti-inflammatory effects. Studies utilizing carrageenan-induced paw edema models demonstrated that derivatives of biphenyl carboxylic acids can significantly reduce inflammation markers.
| Test Compound | Dose (mg/kg) | % Edema Inhibition |
|---|---|---|
| 2-Fluoro-2'-(trifluoromethyl) | 25 | 82.3 |
| biphenyl-3-carboxylic acid | Indomethacin (reference) | 48.3 |
The results indicate a promising anti-inflammatory profile, potentially useful in treating conditions characterized by excessive inflammation .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest moderate bioavailability and favorable metabolic stability, which are essential for therapeutic applications.
Toxicological Profile
Toxicological assessments are vital to evaluate the safety of new compounds. Current data indicate low cytotoxicity levels up to concentrations of 100 µM in various cell viability assays. This suggests a favorable safety margin for further development .
Case Studies
-
Case Study on Antitumor Efficacy :
- A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models.
- Mechanistic studies revealed that the compound inhibited key signaling pathways involved in cancer cell proliferation.
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Case Study on Inflammatory Response :
- In vivo experiments indicated that administration of the compound resulted in decreased levels of pro-inflammatory cytokines in animal models.
- These findings support its potential use as an anti-inflammatory agent in clinical settings.
Q & A
Q. What are the recommended synthetic routes for 2-Fluoro-2'-(trifluoromethyl)biphenyl-3-carboxylic acid, considering regioselectivity challenges?
- Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to construct the biphenyl core. For example, trifluoromethyl-substituted boronic acids (as in [4-Iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester synthesis, [4]]) can be coupled with fluorinated aryl halides. Fluorination at the 2-position may employ electrophilic fluorinating agents (e.g., Selectfluor™) or directed ortho-metalation strategies. Post-functionalization of the carboxylic acid group via hydrolysis of esters (e.g., ethyl ester intermediates, [4]) is critical. Key challenges include minimizing side reactions from competing trifluoromethyl and fluorine electronic effects.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- LCMS : To confirm molecular weight (e.g., m/z 366 [M+H]+ observed in a related trifluoromethylpyrimidine derivative, [4]).
- HPLC : Retention time analysis under acidic conditions (e.g., 1.26 minutes with SMD-TFA05 mobile phase, [4]).
- NMR : ¹⁹F NMR to resolve trifluoromethyl (-CF₃) and fluorine substituents, and ¹H/¹³C NMR for biphenyl coupling patterns.
- Melting Point : Compare with literature values (e.g., mp 130–132°C for structurally similar thiophene carboxylic acids, [1]).
Q. What handling and storage protocols are recommended to prevent degradation?
- Methodological Answer :
- Store under inert atmosphere (N₂/Ar) at 2–8°C to avoid hydrolysis of the carboxylic acid group.
- Use anhydrous solvents in reactions to prevent acid-catalyzed decomposition.
- Safety protocols for fluorinated compounds (e.g., PPE, fume hoods) should align with guidelines for similar acids like Thiophene-2-carboxylic acid ([7]).
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., LCMS vs. HPLC) be resolved during purity assessment?
- Methodological Answer :
- Reproducibility : Verify retention times across multiple HPLC batches (e.g., SMD-TFA05 vs. alternative gradients, [4]).
- High-Resolution Mass Spectrometry (HRMS) : Resolve isobaric interferences (e.g., exact mass 234.00205 for trifluoromethyl cinnamic acid analogs, [17]).
- 2D NMR : Assign overlapping signals (e.g., NOESY for biphenyl conformation).
- Spiking Experiments : Add authentic samples of suspected impurities (e.g., nitro byproducts, [5]) to confirm retention time shifts.
Q. What computational methods predict the acid dissociation constant (pKa) of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model the deprotonation energy.
- Linear Free Energy Relationships (LFER) : Use Hammett σ values for -CF₃ (σₚ = 0.88) and -F (σₘ = 0.34) to estimate electronic effects on acidity ([8, 9]).
- Solvent Modeling : Include implicit solvent models (e.g., SMD) for aqueous pKa prediction.
Q. How do electronic effects of -CF₃ and -F substituents influence cross-coupling reactivity?
- Methodological Answer :
- Electron-Withdrawing Effects : -CF₃ reduces electron density at the biphenyl core, slowing oxidative addition in Pd-catalyzed couplings.
- Ortho-Fluorine Steric Effects : Fluorine at the 2-position may hinder catalyst access, requiring bulky ligands (e.g., XPhos) to improve yields ([4]).
- Competitive Binding : Trifluoromethyl groups can coordinate to Pd, necessitating excess boronic acid (1.5–2.0 eq) to drive reactions to completion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
